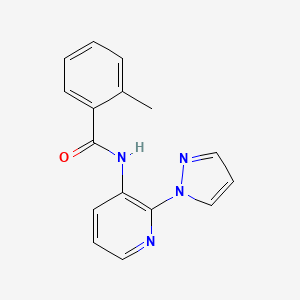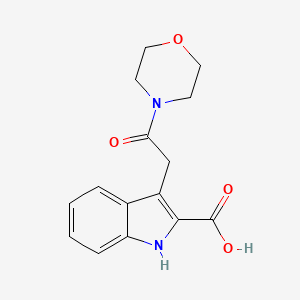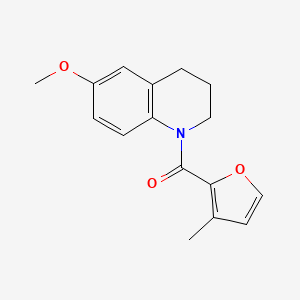![molecular formula C16H17N3O B7539236 N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide](/img/structure/B7539236.png)
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AG-879 and is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
作用機序
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide has a significant impact on the biochemical and physiological processes of cancer cells. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels). Additionally, the compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the significant advantages of N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide is its high potency and specificity towards the EGFR tyrosine kinase. This makes it an attractive candidate for cancer research, where the inhibition of this pathway is critical for the treatment of various types of cancer. However, the compound has some limitations, such as its poor solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide. One potential avenue is the development of new analogs of the compound that can overcome its limitations, such as poor solubility. Additionally, further studies are needed to investigate the compound's potential applications in other fields, such as neurodegenerative diseases, where the EGFR pathway is also implicated. Finally, the compound's efficacy and safety need to be further evaluated in clinical trials to determine its potential as a therapeutic agent.
In conclusion, N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide is a promising compound with significant potential in cancer research. Its high potency and specificity towards the EGFR tyrosine kinase make it an attractive candidate for the treatment of various types of cancer. However, further research is needed to fully understand its mechanisms of action and potential applications in other fields.
合成法
The synthesis of N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide involves a multi-step process. The first step involves the reaction of 3-cyanobenzyl bromide with 2,5-dimethylpyrrole in the presence of a base to form an intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product.
科学的研究の応用
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the proliferation of cancer cells by blocking the EGFR signaling pathway. This pathway is known to play a critical role in the growth and survival of cancer cells.
特性
IUPAC Name |
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-7-8-15(19(12)3)16(20)18(2)11-14-6-4-5-13(9-14)10-17/h4-9H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYMSXYPOQPOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)N(C)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate](/img/structure/B7539153.png)
![3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B7539154.png)
![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7539166.png)
![2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)
![2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7539177.png)

![5-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539191.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)


![N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide](/img/structure/B7539219.png)

![N-[(3-cyanophenyl)methyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7539251.png)